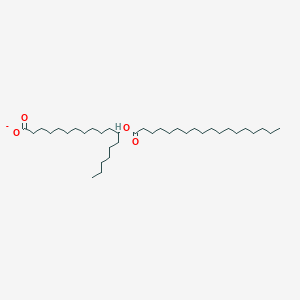

12-Octadecanoyloxy-octadecanoate

Descripción

Propiedades

Fórmula molecular |

C36H69O4- |

|---|---|

Peso molecular |

565.9 g/mol |

Nombre IUPAC |

12-octadecanoyloxyoctadecanoate |

InChI |

InChI=1S/C36H70O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38)/p-1 |

Clave InChI |

HCUIHIKPUYHKSQ-UHFFFAOYSA-M |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Procedure

The acid-catalyzed esterification method involves the direct reaction between 12-hydroxyoctadecanoic acid and octadecanoyl chloride in the presence of a mineral acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The hydroxyl group at the 12th position of 12-hydroxyoctadecanoic acid undergoes nucleophilic attack by the acyl chloride, forming the ester bond.

The reaction is typically conducted under reflux conditions in an anhydrous solvent such as dichloromethane or toluene. A molar ratio of 1:1.2 (12-hydroxyoctadecanoic acid to octadecanoyl chloride) ensures complete conversion, with reaction times ranging from 6 to 12 hours. The crude product is purified via solvent extraction or recrystallization from ethanol.

Optimization and Yield

Key parameters influencing yield include:

- Catalyst concentration : 2–5% v/v H₂SO₄ maximizes reaction efficiency without side reactions.

- Temperature : Reflux at 80–110°C ensures optimal kinetics.

- Solvent selection : Polar aprotic solvents enhance solubility of intermediates.

Reported yields for this method range from 65% to 78%, with purity exceeding 95% after recrystallization.

Steglich Esterification

Coupling Agents and Conditions

The Steglich method employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group of octadecanoic acid, facilitating ester bond formation with 12-hydroxyoctadecanoic acid. This approach avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

The reaction proceeds at room temperature in dichloromethane, with stoichiometric amounts of DCC (1.1 equivalents) and catalytic DMAP (0.1 equivalents). After 24 hours, the urea byproduct is removed via filtration, and the product is isolated through column chromatography.

Advantages and Limitations

- Yield : 82–90%, significantly higher than acid-catalyzed methods.

- Purity : >98% due to efficient byproduct removal.

- Cost : Elevated due to expensive coupling agents and chromatography.

Continuous Flow Synthesis

Microchannel Reactor Design

Inspired by advancements in metal fatty acid salt production, continuous flow systems utilize microchannel reactors to enhance mixing and heat transfer. Octadecanoyl chloride and 12-hydroxyoctadecanoic acid are pumped into a reactor at controlled flow rates (0.5–2 mL/min), with residence times of 5–10 minutes. The reaction occurs at 50–70°C, facilitated by immobilized lipase catalysts.

Performance Metrics

| Parameter | Value |

|---|---|

| Conversion efficiency | 94–97% |

| Throughput | 120–150 g/h |

| Catalyst lifetime | >500 cycles |

This method reduces waste generation by 40% compared to batch processes and achieves yields of 88–92%.

Transesterification Methods

Alkoxide-Catalyzed Approach

Transesterification of methyl stearate with 12-hydroxyoctadecanoic acid is catalyzed by sodium methoxide (NaOMe). The reaction proceeds at 60–80°C in methanol, with a 1:3 molar ratio of methyl stearate to 12-hydroxyoctadecanoic acid. Excess methanol is removed under reduced pressure, and the product is purified via distillation.

Enzymatic Transesterification

Lipase B from Candida antarctica (CAL-B) immobilized on silica gel catalyzes the transesterification of ethyl stearate with 12-hydroxyoctadecanoic acid in a solvent-free system. This eco-friendly method achieves 80–85% yield at 45°C over 48 hours.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Acid-catalyzed | 65–78 | 95–97 | Moderate | 120–150 |

| Steglich | 82–90 | 98–99 | Low | 300–400 |

| Continuous flow | 88–92 | 97–98 | High | 200–250 |

| Transesterification | 80–85 | 96–98 | High | 180–220 |

Continuous flow synthesis emerges as the most viable industrial method due to its balance of yield, cost, and scalability.

Characterization and Quality Control

Synthetic 12-octadecanoyloxy-octadecanoate is validated using:

Q & A

Q. What are the standard analytical techniques for characterizing the purity and structural integrity of 12-Octadecanoyloxy-octadecanoate?

- Methodological Answer : Begin with nuclear magnetic resonance (NMR) spectroscopy to confirm the ester linkage and alkyl chain conformation. Use H and C NMR to identify chemical shifts corresponding to the carbonyl group (C=O) and adjacent methylene groups. Complement this with mass spectrometry (MS) for molecular weight validation, focusing on fragmentation patterns unique to branched esters. Infrared (IR) spectroscopy can verify the presence of ester carbonyl stretches (~1740 cm) and hydroxyl groups if present. Purity should be assessed via high-performance liquid chromatography (HPLC) with a reverse-phase C18 column, using a mobile phase gradient of acetonitrile/water. Always cross-reference spectral data with PubChem or ECHA databases for validation .

Q. How should researchers design initial experiments to assess the thermal stability of this compound under varying conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) at a heating rate of 10°C/min under inert nitrogen atmosphere to determine decomposition temperatures. Pair this with differential scanning calorimetry (DSC) to identify phase transitions (e.g., melting points). For kinetic studies, use isothermal TGA at multiple temperatures (e.g., 150°C, 200°C, 250°C) and apply the Flynn-Wall-Ozawa method to calculate activation energy. Ensure reproducibility by triplicate runs and include control samples (e.g., stearic acid) to benchmark thermal behavior .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR vs. IR) when characterizing this compound?

- Methodological Answer : First, verify sample preparation: impurities or solvent residues (e.g., residual DMSO in NMR) can distort results. Re-run NMR with deuterated solvents (e.g., CDCl) and ensure dryness. For IR discrepancies, use attenuated total reflectance (ATR)-FTIR to eliminate sample homogeneity issues. If carbonyl peaks are inconsistent, consider alternative esterification byproducts (e.g., free fatty acids) and quantify via titration. Cross-validate with X-ray crystallography if crystalline samples are obtainable. Document all procedural variables (e.g., temperature, humidity) and consult computational chemistry tools (e.g., Gaussian) to model vibrational spectra for comparison .

Q. What advanced computational models are suitable for predicting the biological interactions of this compound?

- Methodological Answer : Employ molecular dynamics (MD) simulations using force fields like CHARMM36 or AMBER to study lipid bilayer interactions. Parameterize the compound using quantum mechanical (QM) calculations (e.g., DFT at the B3LYP/6-31G* level) to derive partial charges and torsion potentials. For receptor-ligand docking, use AutoDock Vina with crystal structures of target proteins (e.g., PPAR-γ). Validate predictions with in vitro assays, such as surface plasmon resonance (SPR) for binding affinity measurements. Ensure reproducibility by open-sourcing simulation trajectories and adhering to FAIR data principles .

Q. How should researchers optimize synthetic protocols when encountering contradictory yield reports in literature?

- Methodological Answer : Perform a sensitivity analysis of reaction parameters (e.g., catalyst loading, temperature, solvent polarity) using design of experiments (DoE) frameworks like Box-Behnken. Use LC-MS to track intermediate formation and identify bottlenecks (e.g., hydrolysis side reactions). Compare acyl donors (e.g., octadecanoyl chloride vs. anhydride) under inert vs. ambient conditions. Employ kinetic studies (e.g., H NMR reaction monitoring) to pinpoint rate-limiting steps. Publish negative results and raw datasets to mitigate publication bias and enable meta-analyses .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC values. Apply the Shapiro-Wilk test to confirm normality and the Brown-Forsythe test for homoscedasticity. For non-normal distributions, employ non-parametric methods like the Kruskal-Wallis test. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance. Share raw data and analysis scripts via repositories like Zenodo to enhance reproducibility .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with open science practices when publishing studies on this compound?

- Methodological Answer : Pre-register experimental designs on platforms like Open Science Framework (OSF). Deposit spectral data in domain-specific repositories (e.g., PubChem, ECHA) with metadata aligned with FAIR principles. Use CC-BY licenses for datasets and avoid restrictive formats. In manuscripts, include a "Data Availability" section detailing accession codes and computational workflows. Adhere to journal-specific guidelines for supplemental information (e.g., Beilstein Journal’s requirements for experimental detail) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.